![molecular formula C8H9NO B568616 2,5,6,7-Tetrahydro-isoindol-4-one CAS No. 113880-79-8](/img/structure/B568616.png)
2,5,6,7-Tetrahydro-isoindol-4-one
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Overview
Description
2,5,6,7-Tetrahydro-isoindol-4-one , also known by its IUPAC name 2,5,6,7-tetrahydro-4H-isoindol-4-one , is a chemical compound with the molecular formula C8H9NO . It is an off-white solid and has a molecular weight of 135.17 g/mol . This compound belongs to the class of isoindolones and exhibits interesting properties due to its fused ring system.
Synthesis Analysis
Several synthetic methods exist for the preparation of 2,5,6,7-Tetrahydro-isoindol-4-one. One common approach involves the cyclization of suitable precursors, such as enaminones and arylglyoxals. These multicomponent reactions enable the rapid assembly of functionalized tetrahydroindol-4-ones and their analogs .
Scientific Research Applications
- Due to its high nitrogen content (53% to >72%), this compound can be used in car airbag applications. Its thermal stability (>220 °C) and low sensitivity make it a potential candidate for high-performing, thermally stable secondary energetic materials .
- Research has explored the inhibition of protein kinase CK2 using related compounds. While not directly focused on 2,5,6,7-Tetrahydro-isoindol-4-one, this area highlights the potential for isoindolone derivatives in drug discovery and kinase inhibition .
- A green protocol allows the chemoselective synthesis of indole derivatives using 2,5,6,7-Tetrahydro-isoindol-4-one. This one-pot multicomponent reaction involves stepwise addition of reagents in water at room temperature. The resulting 1,2,3-trisubstituted 1,5,6,7-tetrahydro-4H-indol-4-ones have diverse applications .
Energetic Materials and Propellants
Inhibition of Protein Kinase CK2
Multicomponent Synthesis of Indole Derivatives
Mechanism of Action
Target of Action
Similar compounds have been evaluated against the hl60 cell line and its multidrug resistance (mdr) variant, hl60r . These cell lines are resistant to doxorubicin and other P-glycoprotein (Pgp) substrates by overexpressing the efflux pump .
Mode of Action
Related compounds have shown antiproliferative activities, with ic50 values ranging from 002 to 55μM . The study of the mechanism of action indicated that all compounds showed antimitotic activity through inhibition of tubulin polymerization . Thus, these compounds could represent a valuable tool to overcome MDR mechanism .
Biochemical Pathways
Related compounds have shown to affect the pathways related to cell growth inhibition and cell death induction .
Pharmacokinetics
The nonplanar structure of the cyclohexene moiety in an indole derivative promotes optimal binding to the active sites of enzymes and increases solubility .
Result of Action
Related compounds have shown to produce synergistic effects in terms of cell growth inhibition and cell death induction .
Action Environment
The reaction conditions, namely, the choice of solvents, the study of the sequence of the introduction of reagents, etc, are important factors in the synthesis of similar compounds .
properties
IUPAC Name |
2,5,6,7-tetrahydroisoindol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-3-1-2-6-4-9-5-7(6)8/h4-5,9H,1-3H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLNDCIGSSBKBA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CNC=C2C(=O)C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50654279 |
Source
|
Record name | 2,5,6,7-Tetrahydro-4H-isoindol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,6,7-Tetrahydro-isoindol-4-one | |
CAS RN |
113880-79-8 |
Source
|
Record name | 2,5,6,7-Tetrahydro-4H-isoindol-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50654279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5,6,7-tetrahydro-2H-isoindol-4-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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